molecular formula C13H10N2O5 B2396409 N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide CAS No. 864938-58-9

N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide

Cat. No.: B2396409
CAS No.: 864938-58-9
M. Wt: 274.232
InChI Key: GRPWGKRGVVNNFB-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and anticancer drug discovery. This compound features a 1,3-dioxoisoindoline (isoindole-1,3-dione) scaffold linked to a 2,3-dihydro-1,4-dioxine carboxamide moiety. Its primary researched application is as a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a crucial enzyme involved in DNA single-strand break repair . PARP1 is a well-validated anticancer drug target, and its inhibition is a strategic approach, particularly in cancers with homologous recombination deficiencies, such as those with BRCA mutations, through the concept of synthetic lethality . The structural motif of 2,3-dihydro-1,4-benzodioxine-5-carboxamide has been identified as a promising lead in the development of PARP1 inhibitors via high-throughput virtual screening and subsequent analogue synthesis . Research indicates that through strategic chemical modifications and scaffold hopping, derivatives based on this core structure can achieve high inhibitory potency, with some advanced analogues demonstrating IC50 values in the nanomolar range (e.g., 0.082 µM) . The mechanism of action involves the compound binding to the PARP1 enzyme, thereby disrupting its catalytic activity and preventing the repair of DNA damage in cancer cells, which can lead to genomic instability and cell death . This makes it a valuable chemical probe for studying DNA damage response pathways and a candidate for the development of targeted cancer therapeutics. The compound is supplied for research purposes exclusively. It is strictly for in vitro applications and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5/c16-11-7-2-1-3-8(10(7)13(18)15-11)14-12(17)9-6-19-4-5-20-9/h1-3,6H,4-5H2,(H,14,17)(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPWGKRGVVNNFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Fragments

The target molecule can be dissected into two primary fragments:

  • 1,3-Dioxoisoindol-4-amine : Aromatic core with an amine group at the 4-position.
  • 2,3-Dihydro-1,4-dioxine-5-carboxylic acid : Oxygen-containing heterocycle with a carboxylic acid group.

Coupling these fragments via an amide bond forms the final product. Below, we analyze methods for synthesizing each fragment and subsequent coupling.

Synthesis of 1,3-Dioxoisoindol-4-Amine

Cyclization of 3-Aminophthalic Acid

The isoindole-1,3-dione core is typically synthesized via cyclization of 3-aminophthalic acid (or its derivatives) using cyclizing agents. Key methods include:

Carbonyldiimidazole (CDI)-Mediated Cyclization
  • Reagents : 3-Aminophthalic acid, 1,1′-carbonyldiimidazole (CDI).
  • Solvent : Acetonitrile or tetrahydrofuran (THF).
  • Conditions : Reflux (80–87°C) for 1–5 hours.
  • Mechanism : CDI activates the carboxylic acid groups, facilitating intramolecular cyclization to form the isoindole ring.
  • Yield : Patents report >85% yield for analogous compounds under optimized conditions.
Alternative Cyclizing Agents
  • Thionyl Chloride (SOCl₂) : Converts carboxylic acids to acid chlorides, enabling cyclization in non-polar solvents.
  • Phosphorus Oxychloride (POCl₃) : Effective for substrates sensitive to SOCl₂.

Synthesis of 2,3-Dihydro-1,4-Dioxine-5-Carboxylic Acid

Ring-Closing Strategies

The 1,4-dioxine ring is constructed via cyclization of diols or halo-alcohols:

Diol Cyclization
  • Substrate : 2,5-Dihydroxyvaleric acid.
  • Reagent : Acid catalysis (e.g., H₂SO₄) or Mitsunobu conditions (DEAD, PPh₃).
  • Yield : ~70–80% in polar aprotic solvents.
Epoxide Ring-Opening
  • Substrate : Epichlorohydrin derivatives.
  • Conditions : Nucleophilic attack by hydroxyl groups in basic media.

Amide Bond Formation: Coupling Strategies

Acid Chloride Activation

  • Reagents : SOCl₂ or oxalyl chloride.
  • Procedure :
    • Convert 2,3-dihydro-1,4-dioxine-5-carboxylic acid to its acid chloride.
    • React with 1,3-dioxoisoindol-4-amine in the presence of a base (e.g., triethylamine).
  • Solvent : Dichloromethane (DCM) or THF.
  • Yield : 75–90% for analogous amide couplings.

Coupling Reagents

  • T3P® (Propylphosphonic Anhydride) : Enables room-temperature coupling in DMF or NMP with N-methylmorpholine (NMM) as a base.
  • CDI : Dual role as cyclizing and coupling agent, reducing byproduct formation.

Optimization and Process Considerations

Solvent Selection

Solvent Role Advantages Drawbacks
Acetonitrile Cyclization High boiling point, inert Limited solubility for polar substrates
THF Coupling Good solubility for amines Peroxide formation risk
NMP High-temperature reactions Stabilizes intermediates Difficult removal

Temperature and Stoichiometry

  • CDI Ratio : A 1:1.2 molar ratio of substrate to CDI maximizes cyclization efficiency.
  • Reaction Time : Prolonged heating (>3 hours) improves yields but risks decomposition.

Purification and Characterization

Crystallization Techniques

  • Antisolvent Addition : Adding water to acetonitrile solutions precipitates the product.
  • Polymorph Control : Formic acid/water mixtures yield stable crystalline forms.

Analytical Data

  • ¹H NMR : Key signals include:
    • Isoindole aromatic protons: δ 7.5–8.2 ppm.
    • Dioxine methylene groups: δ 4.0–4.5 ppm.
  • HPLC Purity : >98% achieved via recrystallization.

Challenges and Mitigation

  • Hydrolysis of Dioxine Ring : Avoid aqueous conditions during coupling; use anhydrous solvents.
  • Byproduct Formation : Excess CDI generates imidazole byproducts, necessitating precise stoichiometry.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound could inhibit tumor growth in vitro by inducing apoptosis in cancer cells through mitochondrial pathways .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that it can effectively inhibit the growth of several bacterial strains, making it a candidate for developing new antibiotics . The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique dioxine structure allows for various transformations that can lead to the synthesis of complex organic molecules. This includes applications in the synthesis of pharmaceuticals and agrochemicals .

Enantioselective Synthesis

The compound has been utilized in enantioselective synthesis processes. The ability to produce chiral compounds with high selectivity is crucial in pharmaceuticals where the efficacy and safety of drugs can depend on their stereochemistry . Researchers have explored its use in asymmetric synthesis reactions, demonstrating its effectiveness as a catalyst or reagent.

Polymer Chemistry

In material science, this compound is being investigated for its potential use in polymer chemistry. Its reactive functional groups can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength . This application is particularly relevant in developing advanced materials for industrial applications.

Nanotechnology

The compound's unique properties make it suitable for applications in nanotechnology. It can be used as a precursor for synthesizing nanoparticles with specific functionalities. These nanoparticles have potential applications in drug delivery systems and imaging agents due to their biocompatibility and ability to be functionalized with targeting ligands .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer PropertiesACS Omega (2021) Induced apoptosis in cancer cells; effective against multiple cell lines
Antimicrobial ActivityPubChem Database Inhibited growth of various bacterial strains
Organic SynthesisRSC Publications (1992) Served as a building block for complex organic molecules
Polymer ChemistryAtaman Kimya Enhanced thermal stability in polymer matrices
NanotechnologyChemSrc (2024) Used as a precursor for functionalized nanoparticles

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can lead to the modulation of biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide and related compounds:

Compound Name Core Structure Key Substituents/Modifications Bioactivity/Application Key References
This compound Phthalimide + 1,4-dioxine Carboxamide bridge Potential antihypertensive/antiparasitic
N-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide Benzothiophene + benzoxazine Trifluorophenyl, isopropyl groups Antiparasitic (heartworm treatment)
4-(4-Methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine Dihydrothiazole + methoxyphenyl Propenyl chain, methoxy group Angiotensin II receptor antagonism
N-(1,3-Dioxo-isoindol-2-yl)-difluoro-terphenyl-carboxamide () Phthalimide + difluoroterphenyl Difluoro, hydroxy groups Structural studies (crystal packing)

Key Observations :

Core Heterocycles: The target compound’s phthalimide and 1,4-dioxine moieties contrast with benzothiophene-benzoxazine () or dihydrothiazole () cores in analogs. The 1,4-dioxine ring provides enhanced solubility compared to purely aromatic systems (e.g., terphenyl in ) but may reduce metabolic stability .

Substituent Effects: Fluorinated substituents (e.g., in and ) improve lipophilicity and bioavailability, whereas methoxy groups () enhance electron donation for receptor interactions .

Pharmacological Profiles :

  • Benzothiophene-benzoxazine derivatives () exhibit potent antiparasitic activity due to trifluorophenyl groups enhancing target specificity .
  • Dihydrothiazole derivatives () show antihypertensive effects via angiotensin II receptor blockade, with propenyl chains modulating binding kinetics .
  • The target compound’s phthalimide moiety may confer anti-inflammatory or kinase-inhibitory properties, as seen in other phthalimide-based drugs (e.g., thalidomide analogs) .

Crystallography :

  • ’s difluoroterphenyl analog crystallizes in a monoclinic system with intermolecular hydrogen bonds (N–H⋯O, C–H⋯O/F), forming layered structures. Similar packing may occur in the target compound, but the 1,4-dioxine’s oxygen atoms could introduce additional O⋯H interactions .

Biological Activity

N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following properties:

  • Molecular Formula : C13H14N2O3
  • Molecular Weight : 262.218 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules. The compound may exert its effects through:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in critical biochemical pathways.
  • Receptor Modulation : The compound may bind to specific receptors, influencing their activity and downstream signaling pathways.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

  • Anticancer Activity : Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, in vitro assays have shown IC50 values indicating effective cytotoxicity against various cancer cell lines.
  • Antimicrobial Properties : The compound has displayed activity against a range of bacterial strains, suggesting potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammation by modulating inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
AntimicrobialEffective against specific bacteria
Anti-inflammatoryReduction in cytokine levels

Case Study: Anticancer Activity

A study published in 2020 investigated the anticancer potential of this compound against breast cancer cell lines. The results indicated that the compound inhibited cell growth with an IC50 value of 12 µM. Further analysis revealed that the mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Initial studies suggest:

  • Absorption : Rapid absorption in biological systems.
  • Metabolism : Biotransformation primarily occurs in the liver.
  • Excretion : Predominantly renal excretion.

Toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects reported in animal models.

Q & A

Q. What are the critical steps in synthesizing N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide, and how can purity be optimized?

The synthesis involves sequential functionalization of the isoindole and dioxine moieties. Key steps include:

  • Cyclocondensation of precursor amines with phthalic anhydride derivatives to form the isoindole ring.
  • Coupling the dioxine-carboxamide group via amide bond formation using carbodiimide-based reagents (e.g., EDC/HOBt).
  • Purification via column chromatography (silica gel) followed by recrystallization in ethanol/water mixtures to achieve >95% purity . Optimization requires monitoring reaction intermediates via TLC and HPLC to minimize side products like unreacted phthalic anhydride derivatives .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • NMR (¹H/¹³C) : Resolves aromatic protons in the isoindole (δ 7.2–7.8 ppm) and dioxine rings (δ 4.2–4.6 ppm for methylene groups) .
  • HPLC : C18 reverse-phase columns with UV detection (λ = 254 nm) confirm purity and stability under acidic/basic conditions .
  • X-ray crystallography : Determines spatial arrangement of the fused isoindole-dioxine system, critical for understanding π-π stacking interactions with biological targets .

Q. What structural features suggest potential pharmacological activity?

The isoindole-1,3-dione moiety mimics NAD+ binding sites in enzymes like PARP-1, while the dioxine-carboxamide group enhances solubility and hydrogen-bonding capacity. Rigidity from the fused rings improves target selectivity .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict interactions with enzymes like PARP-1?

  • Molecular docking : Use AutoDock Vina to simulate binding poses in PARP-1’s catalytic domain (PDB: 4UND). Focus on interactions between the isoindole carbonyl and Ser904/Gly863 residues .
  • MD simulations : AMBER or GROMACS can assess stability of ligand-enzyme complexes over 100 ns trajectories. Monitor RMSD fluctuations (<2 Å) to validate binding .
  • Free energy calculations (MM/PBSA) : Quantify contributions of hydrophobic (dioxine) vs. polar (carboxamide) groups to binding affinity .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Dose-response standardization : Use uniform assay conditions (e.g., PARP-1 inhibition via NAD+ depletion in HeLa cells with 10% FBS, pH 7.4).
  • Control for metabolic instability : Pre-incubate compounds with liver microsomes (e.g., human CYP3A4) to identify rapid degradation .
  • Structural analogs : Synthesize derivatives with modified dioxine substituents (e.g., fluoro vs. methoxy groups) to isolate SAR trends .

Q. How can reaction path search methods (e.g., AFIR) optimize synthetic routes for derivatives?

  • Artificial Force-Induced Reaction (AFIR) : Identifies low-energy pathways for isoindole ring closure using Gaussian 16. Compare activation energies of thermal vs. acid-catalyzed mechanisms .
  • High-throughput experimentation : Screen solvent/base combinations (e.g., DMF/K₂CO₃ vs. THF/Et₃N) in 96-well plates to maximize yield .

Methodological Tables

Table 1. Key Synthetic Intermediates and Analytical Data

IntermediateSynthesis StepPurity (HPLC)¹H NMR (δ, ppm)
PhthalimideCyclocondensation90%7.65 (m, 2H), 7.85 (m, 2H)
Dioxine-amideAmide coupling88%4.35 (s, 4H), 8.10 (s, 1H)
Final compoundRecrystallization96%7.45 (d, 1H), 4.50 (m, 4H)

Table 2. Computational Parameters for PARP-1 Docking

SoftwareGrid Box Size (ų)Scoring FunctionKey Residues
AutoDock Vina25 × 25 × 25Vina ScoreSer904, Gly863
Schrödinger30 × 30 × 30Glide XPHis862, Tyr907

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